molecular formula C26H31IN2OSe2 B12740452 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide CAS No. 93857-89-7

3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide

Cat. No.: B12740452
CAS No.: 93857-89-7
M. Wt: 672.4 g/mol
InChI Key: GDQMJSAAANRSIT-UHFFFAOYSA-M
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Description

3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide is a complex organic compound that belongs to the benzoselenazolium family. This compound is characterized by its unique structure, which includes selenium atoms, making it of particular interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide involves multiple steps. The synthetic route typically starts with the preparation of the benzoselenazolium core, followed by the introduction of the ethyl and methoxy groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the development of new materials and as an additive in certain industrial processes

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The selenium atoms play a crucial role in its activity, often participating in redox reactions that modulate cellular processes. The compound can interact with enzymes and proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Compared to other benzoselenazolium compounds, 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide is unique due to its specific substituents and structural configuration. Similar compounds include:

Properties

CAS No.

93857-89-7

Molecular Formula

C26H31IN2OSe2

Molecular Weight

672.4 g/mol

IUPAC Name

3-ethyl-2-[(Z)-2-[(Z)-(3-ethyl-5-methoxy-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzoselenazol-3-ium;iodide

InChI

InChI=1S/C26H31N2OSe2.HI/c1-7-19(14-25-28(9-3)22-16-20(29-6)10-11-23(22)30-25)15-26-27(8-2)21-12-17(4)18(5)13-24(21)31-26;/h10-16H,7-9H2,1-6H3;1H/q+1;/p-1

InChI Key

GDQMJSAAANRSIT-UHFFFAOYSA-M

Isomeric SMILES

CC/C(=C/C1=[N+](C2=C([Se]1)C=C(C(=C2)C)C)CC)/C=C\3/N(C4=C([Se]3)C=CC(=C4)OC)CC.[I-]

Canonical SMILES

CCC(=CC1=[N+](C2=C([Se]1)C=C(C(=C2)C)C)CC)C=C3N(C4=C([Se]3)C=CC(=C4)OC)CC.[I-]

Origin of Product

United States

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